N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a phenyl group, and a diazirine moiety, making it a versatile molecule for various applications, particularly in medicinal chemistry and photochemistry.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-4-10-20(22-23-20)11-9-19(27)21-17-5-7-18(8-6-17)25-14-12-24(13-15-25)16(2)26/h1,5-8H,4,9-15H2,2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUBQAVRHKRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3(N=N3)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.
Attachment of the Phenyl Group: The next step is the coupling of the acetylpiperazine with a phenyl group through a nucleophilic substitution reaction.
Introduction of the Diazirine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a photoreactive probe in studying molecular interactions.
Biology: Employed in photoaffinity labeling to identify binding sites of biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine moiety, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into various chemical bonds, thereby labeling or modifying the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(2-methylbenzimidazol-1-yl)propanamide
- N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) Benzamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its diazirine moiety, which allows for photoactivation and covalent bonding with target molecules. This feature makes it particularly valuable in photochemistry and molecular biology for studying complex molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
